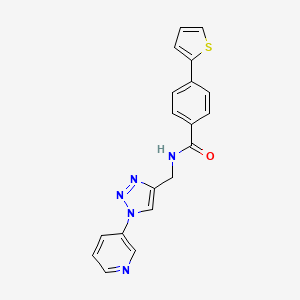

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15N5OS and its molecular weight is 361.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , a pyridine moiety , and a thiophene ring , which contribute to its unique reactivity and biological activity. The molecular formula is C_{15}H_{14}N_{4}OS, with a molecular weight of approximately 302.36 g/mol. The presence of these heterocycles enhances its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways. For instance, it can act as an inhibitor of certain proteases, which are critical in viral replication processes.

- Metal Coordination : The triazole and pyridine rings can coordinate with metal ions, influencing metalloenzyme activity and potentially disrupting critical biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Antiviral Activity

Research indicates that derivatives containing triazole rings demonstrate significant antiviral properties. A study highlighted that compounds similar to this compound showed effective inhibition against the SARS-CoV protease with IC50 values ranging from 0.206 μM to 0.746 μM .

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects. In vitro studies demonstrated effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/ml |

| Escherichia coli | 4 μg/ml |

| Pseudomonas aeruginosa | 8 μg/ml |

These results indicate that the compound possesses comparable antibacterial potency to standard antibiotics .

Anticancer Potential

Emerging evidence suggests that compounds featuring triazole structures have potential anticancer activity. Preliminary assays have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Structure–Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the triazole or pyridine moieties can significantly alter biological activity. For example:

- Substituent Variations : Altering substituents on the thiophene or benzamide portions can enhance selectivity and potency against specific targets.

- Ring Modifications : Changing the position or nature of functional groups on the triazole or pyridine rings may increase binding affinity to target enzymes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on Viral Protease Inhibition : A derivative of this compound was tested for its ability to inhibit the 3CL protease of SARS-CoV with promising results indicating substantial viral load reduction within days .

- In Vivo Efficacy Against Bacterial Infections : Animal models treated with this compound showed significant reductions in bacterial load compared to control groups, highlighting its potential as an effective therapeutic agent against resistant bacterial strains .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, including those similar to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide, which showed promising activity against Mycobacterium tuberculosis and other pathogens. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer potential. The incorporation of thiophene groups has been shown to enhance the cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the benzamide structure can lead to increased selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activities. Research on related triazole derivatives indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for the development of new anti-inflammatory drugs .

Coordination Chemistry

This compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials development. Metal complexes of triazoles have been explored for their use in nonlinear optics and electrochemical sensing .

Polymer Science

The compound's unique properties make it suitable for incorporation into polymer matrices to produce materials with enhanced thermal stability and mechanical properties. Research has shown that adding triazole-based compounds to polymer systems can improve their performance in various applications, including coatings and adhesives .

Case Study 1: Antitubercular Activity

A series of synthesized triazole derivatives were tested for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among the compounds tested, those structurally similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant efficacy against the bacteria while showing low cytotoxicity towards human cells .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, various benzamide derivatives were synthesized and evaluated against different cancer cell lines. The results indicated that compounds with a similar framework to this compound exhibited notable cytotoxicity with IC50 values below 10 μM against several types of cancer cells, highlighting their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-4-thiophen-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c25-19(15-7-5-14(6-8-15)18-4-2-10-26-18)21-11-16-13-24(23-22-16)17-3-1-9-20-12-17/h1-10,12-13H,11H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXPSJNGKWTVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.